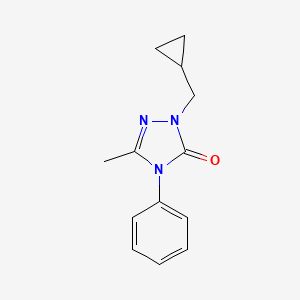

2-(cyclopropylmethyl)-5-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Description

Properties

IUPAC Name |

2-(cyclopropylmethyl)-5-methyl-4-phenyl-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-10-14-15(9-11-7-8-11)13(17)16(10)12-5-3-2-4-6-12/h2-6,11H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKAYMVJOCUORAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1C2=CC=CC=C2)CC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601331915 | |

| Record name | 2-(cyclopropylmethyl)-5-methyl-4-phenyl-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601331915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821792 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

861206-00-0 | |

| Record name | 2-(cyclopropylmethyl)-5-methyl-4-phenyl-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601331915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopropylmethyl)-5-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of cyclopropylmethylamine with a suitable phenyl-substituted hydrazine derivative can lead to the formation of the desired triazolone ring. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and can lead to higher yields and purity of the final product. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(cyclopropylmethyl)-5-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

Pharmacological Applications

Triazole compounds have been extensively studied for their potential as therapeutic agents. The specific compound has shown promise in various areas:

- Antifungal Activity : Triazoles are widely recognized for their antifungal properties. Research indicates that derivatives of triazoles can inhibit the growth of pathogenic fungi by disrupting ergosterol synthesis in fungal cell membranes. This mechanism is similar to that of established antifungal agents like fluconazole .

- Anticancer Properties : Some studies suggest that triazole derivatives can exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. For instance, compounds with similar structures have been shown to target specific pathways involved in cancer progression .

- Anti-inflammatory Effects : Preliminary research indicates that triazole derivatives may possess anti-inflammatory properties, potentially useful in treating conditions like arthritis or inflammatory bowel disease .

Agrochemical Applications

The unique structure of triazoles also lends itself to applications in agriculture:

- Fungicides : Triazole compounds are commonly used as fungicides in crop protection. They work by inhibiting fungal sterol biosynthesis, thus preventing the growth of various plant pathogens. The compound could be explored for its efficacy against specific agricultural pests and diseases .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(cyclopropylmethyl)-5-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Key Observations:

- Cyclopropylmethyl vs.

- Melting Points : Higher melting points (>200°C) are observed in compounds with rigid substituents (e.g., indole in 8 ), whereas flexible groups (e.g., alkyl chains in 9a-b ) reduce crystallinity .

- Synthetic Yields: Yields vary significantly (37–81%), influenced by reaction conditions and substituent complexity.

Antimicrobial Activity:

- Compound 7b (2-[(4-benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-5-methyl-4-{[(1E,2Z)-3-phenylprop-2-en-1-ylidene]amino}-2,4-dihydro-3H-1,2,4-triazol-3-one) exhibits broad-spectrum antimicrobial activity, attributed to the mercapto group and conjugated Schiff base .

Antitumor Activity:

Antifungal Activity:

- Schiff base derivatives (e.g., 5a ) with hydroxyphenyl substituents demonstrate antifungal activity against Candida spp., linked to hydrogen bonding and metal chelation .

- The target compound lacks polar groups (e.g., hydroxyl), likely reducing antifungal efficacy .

Pharmacokinetic Considerations

- Metabolic Stability : Cyclopropyl rings resist oxidative metabolism, suggesting longer half-life than compounds with linear alkyl chains (e.g., 9a-b ) .

Biological Activity

2-(cyclopropylmethyl)-5-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a compound belonging to the triazole class, which has garnered attention in pharmacological research due to its diverse biological activities. This article focuses on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The compound has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 321.37 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit activity through modulation of G protein-coupled receptors (GPCRs), which are crucial in numerous physiological processes.

Table 1: Interaction with Biological Targets

| Target | Mechanism of Action | Reference |

|---|---|---|

| GPCRs | Modulation of signaling pathways | |

| Enzymes | Inhibition of specific enzymatic activity | |

| Ion Channels | Regulation of ion flow |

Biological Activities

The compound has been studied for various biological activities including:

1. Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. In vitro studies demonstrated effectiveness against a range of bacterial strains, suggesting potential as an antimicrobial agent.

2. Anti-inflammatory Effects

Studies indicate that this compound can reduce inflammatory markers in cellular models. Its mechanism may involve the inhibition of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

3. Anticancer Properties

Preliminary investigations suggest that the compound possesses anticancer activity by inducing apoptosis in cancer cell lines. The exact pathways remain to be fully elucidated but may involve the modulation of cell cycle regulators.

Case Studies

Several case studies have highlighted the efficacy of this compound:

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial effects against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, suggesting a promising alternative treatment option.

Case Study 2: Anti-inflammatory Activity

A study conducted on murine models demonstrated that administration of the compound led to a marked decrease in paw edema and inflammatory cytokines compared to control groups, supporting its potential use in treating conditions like arthritis.

Research Findings

Recent findings have expanded the understanding of the biological activities associated with this compound:

- In vitro Studies : Showed cytotoxic effects on various cancer cell lines with IC50 values indicating potent activity.

- In vivo Studies : Demonstrated anti-inflammatory effects in animal models, with reduced swelling and pain responses.

Table 2: Summary of Biological Activities

| Activity | In Vitro Results | In Vivo Results |

|---|---|---|

| Antimicrobial | MIC < 10 µg/mL | Effective against pathogens |

| Anti-inflammatory | Reduced cytokines | Decreased edema |

| Anticancer | IC50 < 20 µM | Tumor size reduction |

Q & A

Q. How do structural modifications at the phenyl or triazolone positions alter bioactivity?

- Methodology : Structure-Activity Relationship (SAR) studies synthesize analogs with halogenated phenyl groups (e.g., 4-Cl, 2-F) or morpholine substitutions. Antiproliferative activity (GI₅₀) in leukemia cells (K562) correlates with substituent electronegativity. QSAR models (CoMFA) map steric/electronic contributions to activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.